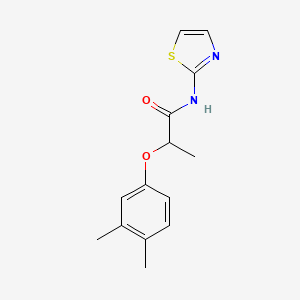

![molecular formula C19H21N3O3S B4584747 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4584747.png)

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-naphthylsulfonyl)propanamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, which share structural similarities with the specified compound, often involves complex reactions. For example, the design and synthesis of 1-(2-(6-Chloro-3-methylsulfonyl)-naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors demonstrate the intricate synthesis processes involving reactions such as Diels-Alder and Cu(I)-mediated methylsulfonylation to achieve highly potent molecules with specific biological activities (Jia et al., 2009). Moreover, tandem reactions involving propargyl alcohol and N-sulfonylhydrazone have been explored for the synthesis of dihydropyrazole derivatives, showcasing an efficient strategy for constructing complex pyrazole structures from simpler precursors (Zhu et al., 2011).

Molecular Structure Analysis

Advanced techniques have been employed to analyze the molecular structure of related compounds. For instance, a combined experimental and theoretical study on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate revealed insights into local and global chemical activities, and non-linear optical behaviors, providing a comprehensive understanding of its molecular and chemical properties (Gültekin et al., 2020).

Chemical Reactions and Properties

Research on N-substituted pyrazole derivatives highlights the complexity of chemical reactions these compounds can undergo. For example, the synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists, including detailed chemical reactions and the role of pyrazole substituents in activity, provide valuable insights into the chemical reactivity and potential applications of these compounds (Díaz et al., 2012).

Physical Properties Analysis

The physical properties of pyrazole derivatives are crucial for their application in various fields. Studies on the synthesis of N,N,N',N'-tetramethylethylene-diaminium-N,N'-disulfonic acid chloride as a catalyst for the synthesis of pyrazole derivatives offer insights into the physical characteristics that affect their usability in organic transformations (Ravanshad et al., 2020).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity

Research has explored the synthesis of derivatives and analogs with similar structural components for various biological applications. For instance, the development of sulfonamide derivatives shows potential in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The structural modification and synthesis of these derivatives aim at enhancing their biological efficacy and understanding their mechanism of action in different biological contexts (Ş. Küçükgüzel et al., 2013).

Environmental Fate and Degradation

Studies on the environmental degradation and fate of sulfonylurea herbicides, which share the sulfonyl functional group, offer insights into the chemical stability and degradation pathways of such compounds in aquatic environments. This research is crucial for understanding the environmental impact and persistence of these chemicals used in agriculture (Wei Zheng et al., 2008).

Drug Metabolism and Biocatalysis

The application of biocatalysis in drug metabolism studies has been demonstrated, where microbial systems are used to produce mammalian metabolites of complex compounds. This approach aids in the comprehensive structural characterization of drug metabolites, facilitating the understanding of drug metabolism in preclinical species (M. Zmijewski et al., 2006).

Interaction with Biological Macromolecules

Research has also focused on the interaction of sulfonylurea compounds with human serum albumin (HSA), providing insights into the binding affinity, mechanism, and potential impacts on drug distribution and efficacy in the human body. Understanding these interactions is key to drug design and development, especially concerning pharmacokinetics and pharmacodynamics (Fei Ding et al., 2010).

Eigenschaften

IUPAC Name |

N-[(1-ethylpyrazol-4-yl)methyl]-3-naphthalen-2-ylsulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-2-22-14-15(13-21-22)12-20-19(23)9-10-26(24,25)18-8-7-16-5-3-4-6-17(16)11-18/h3-8,11,13-14H,2,9-10,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWOKSMVAXGKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584664.png)

![2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carbohydrazide](/img/structure/B4584676.png)

![2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4584678.png)

![4-[2-(benzyloxy)-5-nitrobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584689.png)

![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4584693.png)

![6-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584701.png)

![3-bromo-N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4584705.png)

![ethyl 5-acetyl-4-methyl-2-{[4-(1-piperidinylsulfonyl)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4584712.png)

![N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4584737.png)

![5-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4584742.png)

![1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4584760.png)